molecular formula C20H16N2O3 B5553446 2-methyl-N-(4'-nitro-4-biphenylyl)benzamide CAS No. 5306-07-0

2-methyl-N-(4'-nitro-4-biphenylyl)benzamide

Cat. No.: B5553446
CAS No.: 5306-07-0
M. Wt: 332.4 g/mol
InChI Key: XWCJKPWVSCWFJG-UHFFFAOYSA-N
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Description

2-methyl-N-(4'-nitro-4-biphenylyl)benzamide, also known as MNBB, is a synthetic compound that belongs to the class of benzamide derivatives. MNBB has gained significant attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Crystal Structure Analysis

The study of crystal structures of benzamide derivatives, including compounds similar to "2-methyl-N-(4'-nitro-4-biphenylyl)benzamide," provides insights into their molecular arrangements, which are crucial for understanding their physical and chemical properties. For instance, the crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide reveals its orthorhombic space group and the dihedral angles between aromatic rings, indicating intramolecular hydrogen bonding and a 3-dimensional network stabilizing the structure (Saeed, Hussain, & Flörke, 2008).

Antimicrobial Properties

Benzamide derivatives have shown potential in antimicrobial applications. For example, new acylthiourea derivatives exhibited activity against both Gram-positive and Gram-negative bacteria as well as fungi at low concentrations, highlighting the impact of substituent types on antimicrobial efficacy (Limban et al., 2011).

Chemical Synthesis and Characterization

The synthesis and structural characterization of benzamide derivatives are fundamental for their application in various fields. The synthesis of N-{[(4-nitrophenyl)amino]methyl}benzamide demonstrates the capabilities of aqueous media in producing complex organic compounds, further characterized by spectroscopic methods (Buzarevski, Mikhova, & Popovski, 2014).

Corrosion Inhibition

Benzamide derivatives also serve as corrosion inhibitors for metals, with their efficacy influenced by the presence of electron-withdrawing or donating substituents. Studies have shown that these compounds can significantly protect mild steel against acidic corrosion, underscoring their potential in industrial applications (Mishra et al., 2018).

Chemosensors

The development of chemosensors utilizing N-nitrophenyl benzamide derivatives for detecting cyanide in aqueous environments highlights the versatility of these compounds. Their high selectivity towards CN− ions makes them valuable tools for monitoring cyanide concentrations in various samples (Sun, Wang, & Guo, 2009).

Carbonic Anhydrase Inhibition

Research into benzamide derivatives as inhibitors of carbonic anhydrase isoforms opens up possibilities for therapeutic applications. Novel acridine and bis acridine sulfonamides derived from benzamide compounds have shown effective inhibitory activity against specific carbonic anhydrase isoforms, important for various physiological functions (Ulus et al., 2013).

Mechanism of Action

The mechanism of action of benzamides can vary depending on their structure and the specific application. For example, some benzamides show antiplatelet activity .

Safety and Hazards

Benzamides can be harmful if swallowed and are suspected of causing genetic defects . Therefore, they should be handled with care, and all safety precautions should be read and understood before use .

Future Directions

Benzamides have been used in drug discovery . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Properties

IUPAC Name

2-methyl-N-[4-(4-nitrophenyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O3/c1-14-4-2-3-5-19(14)20(23)21-17-10-6-15(7-11-17)16-8-12-18(13-9-16)22(24)25/h2-13H,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCJKPWVSCWFJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70967555
Record name 2-Methyl-N-(4'-nitro[1,1'-biphenyl]-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5306-07-0
Record name 2-Methyl-N-(4'-nitro[1,1'-biphenyl]-4-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70967555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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